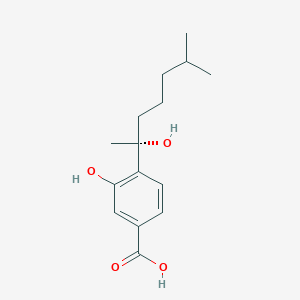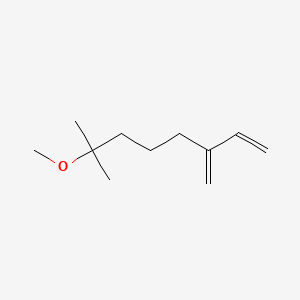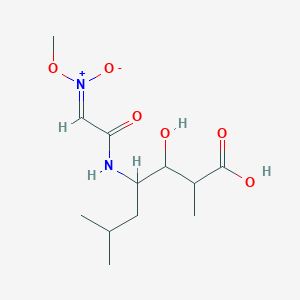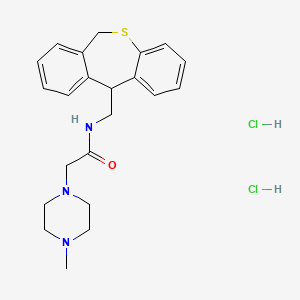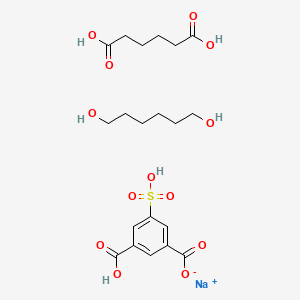
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol is a complex organic compound that combines multiple functional groups, including carboxyl, sulfonate, and hydroxyl groups. This compound is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol involves multiple steps. One common method includes the reaction of 3-sulfobenzoic acid with sodium hydroxide to form sodium 3-sulfobenzoate. This intermediate is then reacted with hexanedioic acid and hexane-1,6-diol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-sulfobenzoate
- Hexanedioic acid
- Hexane-1,6-diol
Uniqueness
Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
163794-90-9 |
|---|---|
Molekularformel |
C20H29NaO13S |
Molekulargewicht |
532.5 g/mol |
IUPAC-Name |
sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol |
InChI |
InChI=1S/C8H6O7S.C6H10O4.C6H14O2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;/q;;;+1/p-1 |
InChI-Schlüssel |
VGDMAHFDCVAGPI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


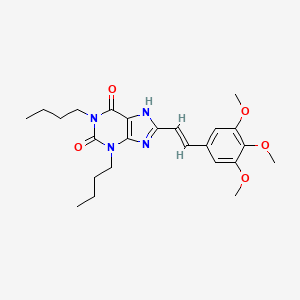

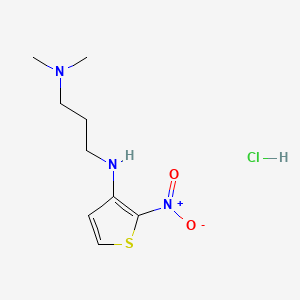
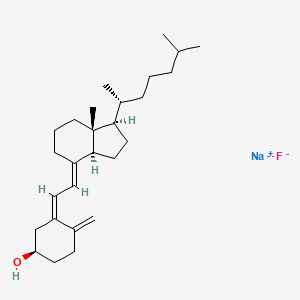

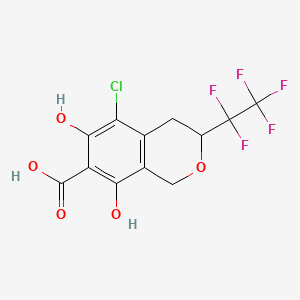

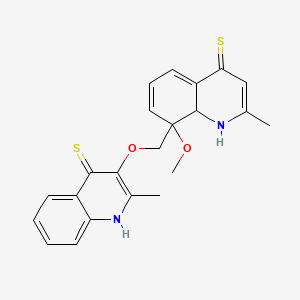
![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)
